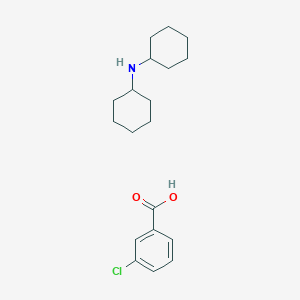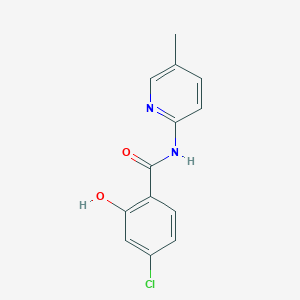
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobenzoic acid;N-cyclohexylcyclohexanamine: is a compound that combines the properties of two distinct chemical entities: 3-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 3-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
3-Chlorobenzoic Acid: This compound is typically prepared by the oxidation of 3-chlorotoluene.
N-Cyclohexylcyclohexanamine: This compound can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods:
3-Chlorobenzoic Acid: Industrial production often involves the catalytic oxidation of 3-chlorotoluene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts.
N-Cyclohexylcyclohexanamine: Large-scale production can be achieved through continuous flow processes where cyclohexanone and cyclohexylamine are reacted in the presence of a suitable catalyst under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions:
Reduction: N-Cyclohexylcyclohexanamine can be reduced to form cyclohexylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Both compounds can undergo nucleophilic substitution reactions. For instance, 3-chlorobenzoic acid can react with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation of 3-Chlorobenzoic Acid: 3-Chlorobenzoyl chloride.
Reduction of N-Cyclohexylcyclohexanamine: Cyclohexylcyclohexane.
Substitution Reactions: Amides, esters, and thioesters.
科学的研究の応用
Chemistry:
Catalysis: 3-Chlorobenzoic acid is used as a precursor in the synthesis of various catalysts.
Organic Synthesis: Both compounds are intermediates in the synthesis of more complex organic molecules.
Biology:
Metabolic Studies: 3-Chlorobenzoic acid is a metabolic byproduct of certain drugs, making it useful in pharmacokinetic studies.
Medicine:
Drug Development: N-Cyclohexylcyclohexanamine derivatives are explored for their potential therapeutic properties.
Industry:
Polymer Production: Both compounds are used in the production of specialty polymers and resins.
Agrochemicals: They serve as intermediates in the synthesis of pesticides and herbicides.
作用機序
3-Chlorobenzoic Acid:
Molecular Targets: It acts on various enzymes involved in oxidative stress pathways.
Pathways Involved: It is metabolized through oxidative pathways, leading to the formation of reactive intermediates that can interact with cellular components.
N-Cyclohexylcyclohexanamine:
Molecular Targets: It interacts with neurotransmitter receptors and enzymes.
Pathways Involved: It modulates neurotransmitter release and uptake, affecting neuronal signaling.
類似化合物との比較
Benzoic Acid: Similar structure but lacks the chlorine substituent.
Cyclohexylamine: Similar structure but lacks the second cyclohexyl group.
Uniqueness:
3-Chlorobenzoic Acid: The presence of the chlorine atom enhances its reactivity and makes it a valuable intermediate in organic synthesis.
N-Cyclohexylcyclohexanamine: The dual cyclohexyl groups provide unique steric and electronic properties, making it useful in various applications.
特性
CAS番号 |
817177-02-9 |
|---|---|
分子式 |
C19H28ClNO2 |
分子量 |
337.9 g/mol |
IUPAC名 |
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChIキー |
MAXXAIXSKTXVIX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)


![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)

